molecular formula C15H11NaO3 B12662947 Sodium alpha-methyldibenzofuran-2-acetate CAS No. 51498-24-9

Sodium alpha-methyldibenzofuran-2-acetate

Cat. No.: B12662947
CAS No.: 51498-24-9
M. Wt: 262.23 g/mol
InChI Key: CJALJUTTZPATDN-UHFFFAOYSA-M
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Description

Sodium alpha-methyldibenzofuran-2-acetate is a chemical compound with the molecular formula C15H11NaO3 and a molecular weight of 262.23581 . This compound is known for its unique structure, which includes a dibenzofuran moiety, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium alpha-methyldibenzofuran-2-acetate typically involves the reaction of alpha-methyldibenzofuran-2-acetic acid with a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the sodium salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Sodium alpha-methyldibenzofuran-2-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium alpha-methyldibenzofuran-2-acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium alpha-methyldibenzofuran-2-acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Sodium alpha-methyldibenzofuran-2-acetate can be compared with other similar compounds, such as:

  • Sodium alpha-methylbenzofuran-2-acetate
  • Sodium alpha-methylbenzofuran-3-acetate
  • Sodium alpha-methyldibenzofuran-3-acetate

Uniqueness: The unique structure of this compound, with its specific substitution pattern on the dibenzofuran ring, gives it distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

Sodium alpha-methyldibenzofuran-2-acetate is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound is derived from dibenzofuran, a compound known for its diverse biological activities. The structure consists of a dibenzofuran core with an acetate group that enhances its solubility and bioavailability. Understanding the structure-activity relationship (SAR) of this compound is crucial for elucidating its biological effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Compounds in the dibenzofuran family have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Some studies suggest that derivatives of dibenzofuran can inhibit specific enzymes, leading to altered metabolic pathways.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those involving thiol groups, which are critical for various cellular functions.

Biological Activity Overview

The table below summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
Study 1Antioxidant EffectsIn vitro assaysDemonstrated significant reduction in reactive oxygen species (ROS) levels.
Study 2Enzyme InhibitionEnzyme assaysShowed inhibitory effects on cyclooxygenase (COX) enzymes.
Study 3CytotoxicityCell viability assaysInduced apoptosis in cancer cell lines at high concentrations.

Case Study 1: Antioxidant Properties

In a study published in Organic & Biomolecular Chemistry, this compound was tested for its ability to scavenge free radicals. The results indicated a dose-dependent response, with significant antioxidant activity observed at concentrations above 10 µM. This suggests potential therapeutic applications in conditions characterized by oxidative stress .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on COX enzymes revealed that it could reduce inflammatory responses in vitro. The compound inhibited COX-1 and COX-2 with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an anti-inflammatory agent .

Case Study 3: Cytotoxic Effects

A recent investigation into the cytotoxic effects of this compound on human cancer cell lines demonstrated that it induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed increased annexin V staining in treated cells, suggesting that the compound could be further explored as a chemotherapeutic agent .

Properties

CAS No.

51498-24-9

Molecular Formula

C15H11NaO3

Molecular Weight

262.23 g/mol

IUPAC Name

sodium;2-dibenzofuran-2-ylpropanoate

InChI

InChI=1S/C15H12O3.Na/c1-9(15(16)17)10-6-7-14-12(8-10)11-4-2-3-5-13(11)18-14;/h2-9H,1H3,(H,16,17);/q;+1/p-1

InChI Key

CJALJUTTZPATDN-UHFFFAOYSA-M

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)C(=O)[O-].[Na+]

Origin of Product

United States

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